

(Z)-2,3-Dehydroadipoyl-CoA: A Central Intermediate in Prokaryotic Adipic Acid Metabolism

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Compound of Interest

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(Z)-2,3-dehydroadipoyl-CoA is a key metabolic intermediate found in prokaryotes, playing a pivotal role in both a native biosynthetic pathway and engineered metabolic routes for the production of adipic acid, a commercially significant dicarboxylic acid. This technical guide provides an in-depth analysis of the function, enzymatic conversion, and experimental consideration of **(Z)-2,3-dehydroadipoyl-CoA**, tailored for researchers, scientists, and professionals in drug development and metabolic engineering.

Core Function in Prokaryotic Metabolism

Initially identified as a metabolite in *Escherichia coli*, the primary characterized function of **(Z)-2,3-dehydroadipoyl-CoA** is as an intermediate in the reverse adipate degradation pathway (RADP).^{[1][2]} This pathway represents a reversal of the typical β -oxidation of adipic acid.

Natural Occurrence: A native RADP utilizing **(Z)-2,3-dehydroadipoyl-CoA** has been discovered in the thermophilic actinobacterium *Thermobifida fusca*, where it serves in the natural biosynthesis of adipic acid.^{[1][2]}

Engineered Pathways: In metabolic engineering, this pathway has been extensively reconstructed in prokaryotic hosts like *Escherichia coli* to develop bio-based production of adipic acid from renewable feedstocks.^[3]

The central role of **(Z)-2,3-dehydroadipoyl-CoA** is as a C6 mono-unsaturated dicarboxylic acyl-CoA, which undergoes enzymatic reduction to form adipoyl-CoA, the direct precursor to adipic acid.

Metabolic Pathway and Enzymology

The formation and consumption of **(Z)-2,3-dehydroadipoyl-CoA** are catalyzed by specific enzymes, with orthologs from various organisms being utilized in engineered systems. The core reaction sequence is a dehydration followed by a reduction.

Biosynthesis of (Z)-2,3-Dehydroadipoyl-CoA

(Z)-2,3-dehydroadipoyl-CoA is synthesized from 3-hydroxyadipyl-CoA through a dehydration reaction.

- Enzyme: 3-Hydroxyadipyl-CoA dehydratase (or dehydrogenase with dehydratase activity).
- Reaction: $3\text{-Hydroxyadipyl-CoA} \rightleftharpoons \text{(Z)-2,3-Dehydroadipoyl-CoA} + \text{H}_2\text{O}$

In the native pathway of *Thermobifida fusca*, the enzyme responsible for this conversion is encoded by the gene Tfu_0067, annotated as a 3-hydroxyadipyl-CoA dehydrogenase.[1][2] In engineered *E. coli*, the PaaF protein, an enoyl-CoA hydratase from the phenylacetate degradation pathway, has been successfully employed for this step.

Conversion of (Z)-2,3-Dehydroadipoyl-CoA

The subsequent step in the pathway is the reduction of the carbon-carbon double bond of **(Z)-2,3-dehydroadipoyl-CoA** to yield adipoyl-CoA.

- Enzyme: 2,3-Dehydroadipoyl-CoA reductase (also known as trans-2-enoyl-CoA reductase).
- Reaction: $\text{(Z)-2,3-Dehydroadipoyl-CoA} + \text{NAD(P)H} + \text{H}^+ \rightarrow \text{Adipoyl-CoA} + \text{NAD(P)}^+$

This reduction is a critical and often rate-limiting step. In *Thermobifida fusca*, this reaction is catalyzed by 5-Carboxy-2-pentenoyl-CoA reductase, encoded by the gene Tfu_1647.[1][2] The low native expression of Tfu_1647 has been identified as a key regulatory point in the pathway in this organism.[2] For engineered pathways in *E. coli*, the trans-2-enoyl-CoA reductase (Ter) from the eukaryotic protist *Euglena gracilis* is frequently used due to its efficiency.[4]

Quantitative Data on Key Enzymes

Precise quantitative data is essential for modeling and optimizing metabolic pathways. Below is a summary of available kinetic parameters for enzymes involved in the conversion of **(Z)-2,3-dehydroadipoyl-CoA** and related substrates.

Enzyme	Gene	Organism	Substrate	K _m (μM)	V _{max} or k _{cat}	Cofactor	Reference
Trans-2-enoyl-CoA reductase	ter	Euglena gracilis	Crotonyl-CoA	68	-	NADH	[4]
trans-2-Hexenoyl-CoA	91	-	NADH	[4]			
NADH	109	-	-	[4]			
NADPH	119	-	-	[4]			

Note: Specific kinetic data for Tfu_0067 and Tfu_1647 with their respective adipate pathway intermediates are not readily available in the reviewed literature. The data for Ter provides a valuable reference for engineered systems.

Experimental Protocols

The following sections detail methodologies for the expression and characterization of enzymes involved in the metabolism of **(Z)-2,3-dehydroadipoyl-CoA**.

Recombinant Enzyme Expression and Purification

Objective: To produce and purify active enzymes for in vitro assays and characterization.

Protocol:

- Gene Synthesis and Cloning: The coding sequences for the desired enzymes (e.g., Tfu_0067, Tfu_1647, paaF, ter) are synthesized and cloned into a suitable E. coli expression vector, such as pET or pTrc, often with a polyhistidine (6xHis) tag for affinity purification.
- Host Strain: E. coli BL21(DE3) is a commonly used host strain for protein expression.
- Culture Conditions:
 - Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.
 - Incubate overnight at 37°C with shaking.
 - Use the overnight culture to inoculate a larger volume (e.g., 500 mL) of fresh LB medium.
 - Grow the culture at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.4-0.6.
 - Induce protein expression by adding isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
 - Continue incubation overnight at a reduced temperature, typically 16-30°C, to enhance protein solubility.[\[3\]](#)
- Cell Lysis and Purification:
 - Harvest the cells by centrifugation.
 - Resuspend the cell pellet in a lysis buffer (e.g., 35 mM Tris-HCl, pH 7.4, 20 mM imidazole, 1 mM dithiothreitol (DTT)).
 - Lyse the cells by sonication or high-pressure homogenization.
 - Clarify the lysate by centrifugation.
 - Apply the supernatant to a HisTrap HP column (or similar Ni-NTA affinity resin).
 - Wash the column with lysis buffer to remove unbound proteins.

- Elute the His-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 200 mM).
- Concentrate the purified protein and exchange the buffer to a suitable storage buffer (e.g., 35 mM Tris-HCl, pH 7.4, 1 mM DTT) using ultrafiltration.[3]
- Store the purified enzyme at -20°C or -80°C in the presence of 50% glycerol.[3]

Spectrophotometric Enzyme Assays

Objective: To determine the activity and kinetic parameters of the dehydratase and reductase enzymes.

A. 3-Hydroxyadipyl-CoA Dehydratase (Enoyl-CoA Hydratase) Assay (Reverse Reaction):

This assay measures the hydration of an enoyl-CoA substrate to a 3-hydroxyacyl-CoA, which is the reverse of the physiological reaction in the RADP. The activity is monitored by the decrease in absorbance at approximately 263 nm, which corresponds to the disappearance of the double bond in the enoyl-CoA substrate.

Protocol:

- Reaction Mixture:
 - 50 mM Tris-HCl buffer (pH 8.0)
 - 0.25 mM of a suitable enoyl-CoA substrate (e.g., crotonyl-CoA as a model substrate).
 - Purified 3-hydroxyadipyl-CoA dehydratase.
- Procedure:
 - Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
 - Initiate the reaction by adding the enzyme.
 - Monitor the decrease in absorbance at 263 nm over time using a spectrophotometer.

- Calculate the enzyme activity based on the molar extinction coefficient of the enoyl-CoA substrate.

B. 2,3-Dehydroadipoyl-CoA Reductase Assay:

This assay measures the oxidation of NAD(P)H, which can be monitored as a decrease in absorbance at 340 nm.

Protocol:

- Reaction Mixture:
 - 100 mM Potassium phosphate buffer (pH 7.0)
 - 0.15 mM NAD(P)H
 - 0.1 mM **(Z)-2,3-dehydroadipoyl-CoA** (or a suitable analog like crotonyl-CoA or 5-phenyl-2,4-pentadienoyl-CoA for general reductase activity).^[5]
 - Purified 2,3-dehydroadipoyl-CoA reductase.
- Procedure:
 - Combine the buffer and NAD(P)H in a cuvette and equilibrate to the desired temperature.
 - Add the substrate to the mixture.
 - Initiate the reaction by adding the enzyme.
 - Record the decrease in absorbance at 340 nm over time.
 - Calculate the rate of NAD(P)H oxidation using the molar extinction coefficient of 6,220 M⁻¹cm⁻¹.

Note: The synthesis of the specific substrates 3-hydroxyadipyl-CoA and **(Z)-2,3-dehydroadipoyl-CoA** may be required for these assays and can be achieved through enzymatic or chemical synthesis methods.^[6]

Signaling Pathways and Regulation

The regulation of the pathway involving **(Z)-2,3-dehydroadipoyl-CoA** differs between the native context and engineered systems.

In *Thermobifida fusca* (Native Pathway):

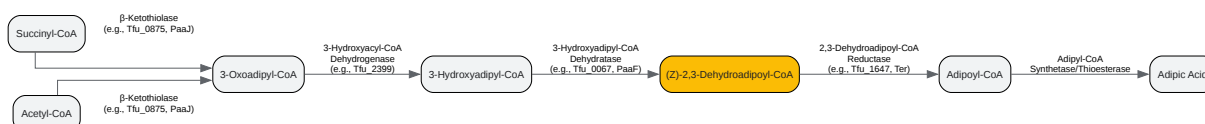
The primary regulatory mechanism identified is the low expression level of the 5-Carboxy-2-pentenoyl-CoA reductase (Tfu_1647), which acts as a bottleneck and a key regulatory node in the pathway.^[2] Overexpression of this single enzyme is sufficient to significantly increase adipic acid production in this organism. The transcriptional regulatory network governing the expression of the RADP genes in *T. fusca* is not yet fully elucidated.

In Engineered *Escherichia coli*:

When enzymes from the phenylacetate (paa) catabolic operon are used, the regulation of this operon becomes relevant. The paa operons are negatively regulated by the PaaX repressor. The true inducer that alleviates this repression is phenylacetyl-CoA, the first intermediate of the phenylacetate degradation pathway. This regulatory mechanism can be exploited in engineered strains.

Visualizations of Pathways and Workflows

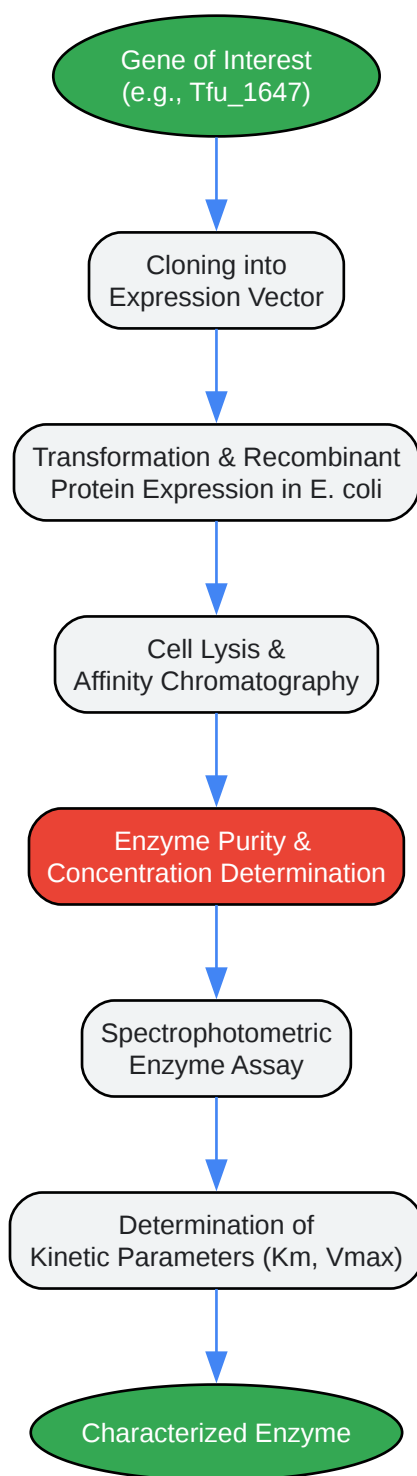
The Reverse Adipate Degradation Pathway (RADP)



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Caption: The Reverse Adipate Degradation Pathway (RADP).

Experimental Workflow for Enzyme Characterization



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Caption: Workflow for recombinant enzyme characterization.

Conclusion

(Z)-2,3-dehydroadipoyl-CoA is a critical intermediate in the prokaryotic biosynthesis of adipic acid via the reverse adipate degradation pathway. Its study in both the native host *Thermobifida fusca* and engineered systems like *E. coli* provides valuable insights into dicarboxylic acid metabolism. Further detailed kinetic characterization of the enzymes that produce and consume this molecule, particularly those from the native *T. fusca* pathway, will be instrumental in advancing the rational design and optimization of microbial cell factories for the sustainable production of adipic acid and other valuable chemicals.

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